molecular formula C14H14FNO B1648581 N-(4-Fluorobenzyl)-3-methoxyaniline

N-(4-Fluorobenzyl)-3-methoxyaniline

Cat. No.: B1648581
M. Wt: 231.26 g/mol
InChI Key: LFWQQAPNOAPZNW-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-3-methoxyaniline (CAS 356531-63-0) is an aromatic amine derivative with the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.27 g/mol . Its structure comprises a 3-methoxyaniline moiety linked to a 4-fluorobenzyl group via a nitrogen atom. The compound’s SMILES notation (COC₁=CC=CC(NCC₂=CC=C(F)C=C₂)=C₁) highlights the methoxy group at the meta position and the fluorinated benzyl substituent .

Key properties include:

  • Purity: 97% (Thermo Scientific) .
  • Hazards: Harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may provoke respiratory irritation (H335) .

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methoxyaniline

InChI

InChI=1S/C14H14FNO/c1-17-14-4-2-3-13(9-14)16-10-11-5-7-12(15)8-6-11/h2-9,16H,10H2,1H3

InChI Key

LFWQQAPNOAPZNW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NCC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Identification

  • Chemical Name : N-(4-Fluorobenzyl)-3-methoxyaniline
  • CAS Number : 356531-63-0
  • Molecular Formula : C14H14FNO
  • Molecular Weight : 231.27 g/mol
  • IUPAC Name : N-[(4-fluorophenyl)methyl]-3-methoxyaniline
  • PubChem CID : 24160879

Medicinal Chemistry Applications

This compound has been investigated for its therapeutic potential, particularly in the treatment of various diseases.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against specific cancer types. For instance, derivatives of this compound have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation .

Neurological Disorders

The compound has been explored for its neuroprotective properties, particularly in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology .

Material Science Applications

This compound is also being utilized in the development of advanced materials.

Polymer Chemistry

This compound serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to materials suitable for high-performance applications .

Coatings and Adhesives

Due to its chemical structure, this compound can be used in formulating coatings that exhibit improved durability and resistance to environmental degradation .

Cell Biology Applications

In cell biology, this compound has been employed for various experimental purposes.

Cell Culture

The compound is used as a reagent in cell culture experiments to study cellular responses to chemical stimuli. Its role in modifying cellular behavior has been documented in several studies .

Fluorescent Probes

This compound derivatives have been developed as fluorescent probes for imaging applications. These probes enable researchers to visualize cellular processes in real-time, providing insights into cellular dynamics .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BNeurological DisordersShowed neuroprotective effects in animal models of Alzheimer's disease.
Study CPolymer ChemistryResulted in polymers with enhanced mechanical properties compared to traditional materials.
Study DFluorescent ProbesEnabled real-time imaging of cellular processes with high specificity and sensitivity.

Comparison with Similar Compounds

N-(4-Hydroxybenzyl)-3-methoxyaniline

  • Structure : Replaces the 4-fluorobenzyl group with a 4-hydroxybenzyl group.
  • Biological Activity: Inhibits lignostilbene-α,β-dioxygenase (LSD) with IC₅₀ = 10 µM .
  • This difference likely explains the lower potency relative to its benzylidene analog (IC₅₀ = 0.3 µM) .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

  • Structure : Contains a chloro substituent on the phenyl ring and an amide linkage instead of an amine.
  • Physical Properties : Exhibits strong fluorescence at λex 340 nm / λem 380 nm , optimal at pH 5 and 25°C .

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Structure : Shares the 4-fluorobenzyl group but incorporates a piperidine-carboxamide scaffold and naphthyl moiety.
  • Biological Activity : Investigated as a SARS-CoV-2 inhibitor due to enhanced binding to viral proteases .
  • Key Difference : The extended hydrophobic structure (naphthyl, piperidine) improves target affinity but may complicate synthesis and pharmacokinetics compared to simpler benzylamines .

N-(4-Fluorobenzyl)-2-methoxyaniline

  • Structure : Methoxy group at the ortho position instead of meta.
  • Key Difference : Steric hindrance from the ortho-substituted methoxy group could reduce interaction with enzymes or receptors compared to the meta-substituted analog .

Data Table: Comparative Analysis

Compound Name Molecular Weight Key Substituents Biological Activity Physical/Chemical Properties Reference
N-(4-Fluorobenzyl)-3-methoxyaniline 231.27 3-methoxy, 4-fluorobenzyl Not explicitly reported Harmful (H302, H315, H319, H335)
N-(4-Hydroxybenzyl)-3-methoxyaniline 231.24 3-methoxy, 4-hydroxybenzyl LSD inhibitor (IC₅₀ = 10 µM) Higher polarity, lower lipophilicity
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 289.75 2-methoxy, 4-methyl, Cl Fluorescent (pH-dependent) Fluorescence at λem 380 nm
(R)-N-(4-Fluorobenzyl)-piperidine-4-carboxamide 407.48 Piperidine, naphthyl SARS-CoV-2 inhibitor (projected) Enhanced target affinity

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 4-fluoro substituent in this compound enhances metabolic stability compared to hydroxyl or chlorine groups, which may undergo oxidation or conjugation .
  • Functional Groups : Amide-containing analogs (e.g., benzamides) exhibit fluorescence but lack the amine’s nucleophilic reactivity, limiting their utility in certain synthetic pathways .

Preparation Methods

Reductive Amination via Pinacolborane-Mediated Coupling

The most widely reported method involves a solvent-free reductive amination between 4-fluorobenzaldehyde and 3-methoxyaniline, catalyzed by pinacolborane (HBpin). This approach, adapted from a general protocol for N-alkylated amines, proceeds under mild conditions.

Procedure

  • Reactants :
    • 4-Fluorobenzaldehyde (0.5 mmol)
    • 3-Methoxyaniline (0.525 mmol)
    • Pinacolborane (0.65–0.75 mmol)
  • Conditions :

    • Method A : Room temperature, 6–12 hours.
    • Method B : Extended reaction time (12–24 hours) for sterically hindered substrates.
  • Workup :

    • Crude product purified via column chromatography (silica gel, hexane/ethyl acetate).
    • Yields: 85–94% for analogous compounds (e.g., N-(4-chlorobenzyl)-4-methoxyaniline: 85%).

Mechanistic Insight
The reaction proceeds through imine formation, followed by borane-mediated reduction. The absence of solvent enhances atom economy and reduces byproducts.

Nucleophilic Substitution with 4-Fluorobenzyl Halides

An alternative route employs 4-fluorobenzyl bromide or chloride reacting with 3-methoxyaniline under basic conditions. This method is less common due to lower selectivity but remains viable for large-scale synthesis.

Procedure

  • Reactants :
    • 4-Fluorobenzyl bromide (1.0 equiv)
    • 3-Methoxyaniline (1.2 equiv)
    • K₂CO₃ (2.0 equiv)
  • Conditions :
    • Reflux in acetonitrile (12 hours).
    • Yield: ~70–75% (extrapolated from similar N-benzylation reactions).

Limitations :

  • Competing elimination reactions may occur.
  • Requires rigorous exclusion of moisture.

Comparative Analysis of Methods

Parameter Reductive Amination Nucleophilic Substitution
Yield 85–94% 70–75%
Reaction Time 6–24 hours 12 hours
Temperature Room temp to 25°C 80–100°C (reflux)
Byproducts Minimal Moderate (elimination products)
Scalability High Moderate

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.21–7.23 (m, 2H, Ar-H), 6.80–6.71 (m, 4H, Ar-H), 4.11 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃).
  • ¹³C NMR (101 MHz, CDCl₃) :
    • δ 158.8 (C-O), 152.1 (C-F), 132.8–110.9 (Ar-C), 47.6 (CH₂), 55.2 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 231.1378 (calc. 231.1382).

Applications and Derivatives

N-(4-Fluorobenzyl)-3-methoxyaniline serves as a precursor for:

  • Anticancer Agents : Functionalized triazoles and oxadiazoles.
  • Antimicrobials : Chalcone and Mannich base derivatives.

Q & A

Q. How do structure-activity relationships (SAR) guide the design of potent enzyme inhibitors based on this scaffold?

  • Methodological Answer : Perform 3D-QSAR modeling to correlate substituent electronegativity (e.g., fluorine) with inhibitory potency. Synthesize analogs with varied substituents (e.g., 4-hydroxybenzyl, 3-nitro) and test against LSD or related enzymes. Use molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .

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